N-(naphthalen-1-ylmethyl)-1-(oxolan-2-yl)methanamine;hydrochloride
Description
N-(naphthalen-1-ylmethyl)-1-(oxolan-2-yl)methanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a naphthalene ring, a methylene bridge, and an oxolane ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)-1-(oxolan-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-2-9-16-13(5-1)6-3-7-14(16)11-17-12-15-8-4-10-18-15;/h1-3,5-7,9,15,17H,4,8,10-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYLLXQIQNETBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CC=CC3=CC=CC=C32.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-ylmethyl)-1-(oxolan-2-yl)methanamine;hydrochloride typically involves a multi-step process:
Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the reaction of naphthalene with a suitable alkylating agent to introduce the methylene bridge.
Oxolane Ring Introduction: The intermediate is then reacted with an oxolane derivative under controlled conditions to form the desired oxolane ring.
Hydrochloride Salt Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the oxolane ring, converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenated compounds and strong bases are typically employed for nucleophilic substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Saturated oxolane derivatives.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N-(naphthalen-1-ylmethyl)-1-(oxolan-2-yl)methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-ylmethyl)-1-(oxolan-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, potentially disrupting cellular processes. The amine group can form hydrogen bonds with various biomolecules, influencing their function. The oxolane ring may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- **N-(naphthalen-1-ylmethyl)-1-(oxolan-2-yl)methanamine
- **N-(naphthalen-1-ylmethyl)-1-(oxolan-2-yl)methanamine;hydrobromide
- **N-(naphthalen-1-ylmethyl)-1-(oxolan-2-yl)methanamine;hydroiodide
Uniqueness
N-(naphthalen-1-ylmethyl)-1-(oxolan-2-yl)methanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more versatile for various applications compared to its hydrobromide and hydroiodide counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
